molecular formula C6H6N2O2 B14316520 3a,4,6,6a-Tetrahydrofuro[3,4-d][1,2]oxazole-3-carbonitrile CAS No. 113682-14-7

3a,4,6,6a-Tetrahydrofuro[3,4-d][1,2]oxazole-3-carbonitrile

Cat. No.: B14316520
CAS No.: 113682-14-7
M. Wt: 138.12 g/mol
InChI Key: PCEWOEVPEQNYTI-UHFFFAOYSA-N
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Description

3a,4,6,6a-Tetrahydrofuro[3,4-d][1,2]oxazole-3-carbonitrile is a heterocyclic compound that features a fused ring system containing both furan and oxazole moieties

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3a,4,6,6a-Tetrahydrofuro[3,4-d][1,2]oxazole-3-carbonitrile typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of a nitrile with a suitable furan derivative in the presence of a catalyst. The reaction conditions often require controlled temperatures and the use of solvents to facilitate the cyclization process .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and advanced purification techniques to ensure the consistency and quality of the final product .

Chemical Reactions Analysis

Types of Reactions

3a,4,6,6a-Tetrahydrofuro[3,4-d][1,2]oxazole-3-carbonitrile can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxazole derivatives, while reduction could produce different tetrahydrofuran derivatives .

Scientific Research Applications

3a,4,6,6a-Tetrahydrofuro[3,4-d][1,2]oxazole-3-carbonitrile has several applications in scientific research:

Mechanism of Action

The mechanism of action of 3a,4,6,6a-Tetrahydrofuro[3,4-d][1,2]oxazole-3-carbonitrile involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and the biological system being studied .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3a,4,6,6a-Tetrahydrofuro[3,4-d][1,2]oxazole-3-carbonitrile is unique due to its specific ring system and the presence of a nitrile group. This combination of features gives it distinct chemical and biological properties, making it valuable for various research applications .

Properties

CAS No.

113682-14-7

Molecular Formula

C6H6N2O2

Molecular Weight

138.12 g/mol

IUPAC Name

3a,4,6,6a-tetrahydrofuro[3,4-d][1,2]oxazole-3-carbonitrile

InChI

InChI=1S/C6H6N2O2/c7-1-5-4-2-9-3-6(4)10-8-5/h4,6H,2-3H2

InChI Key

PCEWOEVPEQNYTI-UHFFFAOYSA-N

Canonical SMILES

C1C2C(CO1)ON=C2C#N

Origin of Product

United States

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